2-Phenoxybenzoic acid

Description

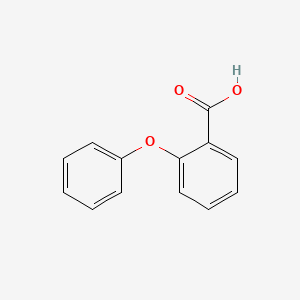

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRSYEPBQPFNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062286 | |

| Record name | Benzoic acid, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-42-7, 36349-67-4 | |

| Record name | 2-Phenoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036349674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-phenoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/902C93KXK0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenoxybenzoic Acid: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of 2-Phenoxybenzoic acid. The information is curated to support research, scientific analysis, and developmental applications of this compound. All quantitative data is presented in clear, tabular formats for ease of comparison, and detailed methodologies for key experimental procedures are provided.

Core Properties

This compound, a derivative of benzoic acid, is a white to pale cream crystalline solid at room temperature.[1][2] It is sparingly soluble in water but exhibits solubility in organic solvents such as chloroform (B151607) and methanol.[3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀O₃ | [4] |

| Molecular Weight | 214.22 g/mol | [2][4] |

| CAS Number | 2243-42-7 | [2][4] |

| IUPAC Name | This compound | [4] |

| Appearance | White to pale cream crystalline powder | [1][2] |

| Melting Point | 110-115 °C | [2][3][5][6] |

| Boiling Point | 343.3 - 355 °C | [5][7] |

| pKa (at 25°C) | 3.53 | [3] |

| Solubility | Sparingly soluble in water; Soluble in chloroform and methanol | [3] |

Structural Information

This compound consists of a benzoic acid moiety with a phenoxy group attached at the ortho (2-) position.[4][7] The molecule's structure has been elucidated through techniques such as X-ray crystallography.

The crystal structure of this compound is characterized by the formation of centrosymmetric dimers through intermolecular O—H···O hydrogen bonds between the carboxylic acid groups.[7] The dihedral angle between the mean planes of the two aromatic rings is approximately 86.7°.[7]

| Structural Feature | Description | Source(s) |

| Functional Groups | Carboxylic acid, Phenyl ether | [4][7] |

| Molecular Conformation | Non-planar, with a significant dihedral angle between the aromatic rings | [7] |

| Crystal Packing | Forms dimers via hydrogen bonding | [7] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments related to the characterization and synthesis of this compound.

Synthesis via Ullmann Condensation

The Ullmann condensation is a common method for the synthesis of this compound, involving the copper-catalyzed reaction between a phenol (B47542) and an aryl halide.[7]

Experimental Workflow for Ullmann Synthesis of this compound

Caption: Ullmann condensation workflow for this compound synthesis.

Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid, phenol, potassium carbonate (as a base), and a copper catalyst (e.g., copper(I) iodide).

-

Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or pyridine (B92270) to the flask.

-

Reaction: Heat the mixture to reflux (typically between 120-160°C) with continuous stirring for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up: After cooling to room temperature, pour the reaction mixture into an excess of dilute hydrochloric acid to precipitate the crude this compound.

-

Purification: Filter the crude product, wash thoroughly with water, and then recrystallize from a suitable solvent system, such as an ethanol-water mixture, to yield the purified product.

Melting Point Determination

The melting point is a crucial parameter for assessing the purity of this compound.

Experimental Workflow for Melting Point Determination

Caption: Procedure for determining the melting point of a solid compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is heated.

-

Heating and Observation: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample has melted are recorded as the melting point range. For a pure sample, this range should be narrow (0.5-2°C).

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined experimentally by potentiometric titration.

Methodology:

-

Solution Preparation: A known mass of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pH at the half-equivalence point corresponds to the pKa of the acid.

Molecular Structure and Signaling Pathway Interactions

Derivatives of this compound are known to exhibit a range of biological activities, including acting as anti-inflammatory, anticonvulsant, and antitumor agents.[1] A significant mechanism of action for some of these derivatives is their interaction with the GABA-A receptor, similar to benzodiazepines.

GABA-A Receptor Signaling Pathway

Benzodiazepine (B76468) derivatives, which can be synthesized from this compound, act as positive allosteric modulators of the GABA-A receptor. This receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system.

Logical Relationship of Benzodiazepine Action on GABA-A Receptor

Caption: Signaling pathway of benzodiazepine derivatives at the GABA-A receptor.

Mechanism of Action:

-

GABA Binding: The neurotransmitter GABA is released from the presynaptic neuron and binds to its specific site on the GABA-A receptor located on the postsynaptic neuron.

-

Benzodiazepine Binding: The this compound derivative (acting as a benzodiazepine) binds to a separate, allosteric site on the GABA-A receptor.

-

Enhanced GABA Effect: The binding of the benzodiazepine derivative increases the affinity of the GABA-A receptor for GABA, leading to a more frequent opening of the associated chloride ion channel.

-

Chloride Influx: This results in an increased influx of chloride ions (Cl⁻) into the postsynaptic neuron.

-

Hyperpolarization and Inhibition: The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This leads to an overall inhibitory effect on the neuron, which is the basis for the anxiolytic, sedative, and anticonvulsant properties of these compounds.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. 2-苯氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C13H10O3 | CID 75237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. 2-フェノキシ安息香酸 | this compound | 2243-42-7 | 東京化成工業株式会社 [tcichemicals.com]

- 7. This compound | 2243-42-7 | Benchchem [benchchem.com]

A Comprehensive Technical Guide to 2-Phenoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Phenoxybenzoic acid, a versatile aromatic carboxylic acid with significant applications in medicinal chemistry and organic synthesis. This document consolidates key physicochemical data, outlines experimental protocols, and presents logical workflows relevant to its synthesis and evaluation.

Core Properties and Data

This compound, also known as o-phenoxybenzoic acid, is a white to yellow crystalline solid. Its core structure consists of a benzoic acid moiety substituted with a phenoxy group at the ortho position. This arrangement provides a flexible scaffold that has been explored for the development of various bioactive molecules.

Physicochemical and Identification Data

The essential identification and physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 2243-42-7[1] |

| Molecular Weight | 214.22 g/mol [1] |

| Molecular Formula | C₁₃H₁₀O₃[1] |

| Melting Point | 110-112 °C[2] |

| Boiling Point | 355 °C[2] |

| pKa (at 25°C) | 3.53[2] |

| Appearance | White to pale purple solid/powder |

| Solubility | Sparingly soluble in water; slightly soluble in chloroform (B151607) and methanol.[2] |

| Synonyms | o-Phenoxybenzoic acid, 2-Carboxydiphenyl ether, Benzoic acid, 2-phenoxy-[1] |

Synthesis of this compound

Experimental Protocol: Ullmann Condensation for this compound Synthesis

This protocol is a representative methodology based on similar Ullmann-type reactions. Optimization of reaction time, temperature, and catalyst loading may be necessary.

Materials:

-

2-Chlorobenzoic acid

-

Potassium carbonate (K₂CO₃), anhydrous

-

Copper(I) iodide (CuI) or other copper catalyst

-

High-boiling polar aprotic solvent (e.g., Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))

-

Hydrochloric acid (HCl), for acidification

-

Ethyl acetate, for extraction

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), for drying

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (e.g., 10-20 mol%).

-

Solvent Addition: Add a suitable volume of a high-boiling polar aprotic solvent, such as DMF, to the flask.

-

Reaction: Heat the reaction mixture to a high temperature (typically in the range of 150-200 °C) and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove inorganic salts.

-

Acidify the filtrate with aqueous HCl to a pH of approximately 2-3 to precipitate the product.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

-

Purification:

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Applications and Biological Relevance

This compound serves as a crucial intermediate in the synthesis of a variety of compounds with potential therapeutic applications. Its derivatives have been investigated for their anti-inflammatory, analgesic, and anticonvulsant properties.[3]

Role as a Precursor for Bioactive Molecules

Research has demonstrated that hydrazide derivatives of this compound exhibit significant analgesic and anti-inflammatory activities, in some cases more potent than established drugs like mefenamic acid and diclofenac (B195802) sodium in preclinical models. The anti-inflammatory effects of such non-steroidal anti-inflammatory drug (NSAID) analogs are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.

While the direct action of this compound on specific signaling pathways is not extensively detailed, its role as a scaffold for COX inhibitors suggests a logical workflow for drug discovery and development. This involves the synthesis of derivatives and their subsequent evaluation in biological assays.

Logical Workflow for Synthesis and Evaluation of this compound Derivatives

The following diagram illustrates a typical workflow from the synthesis of this compound to the biological evaluation of its derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This is a general protocol to assess the anti-inflammatory potential of this compound derivatives by measuring the inhibition of COX enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (derivatives of this compound)

-

A suitable buffer system

-

A method for detecting prostaglandin (B15479496) production (e.g., ELISA kit for PGE₂)

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the appropriate buffer.

-

Incubation: In a multi-well plate, incubate the enzyme with various concentrations of the test compound or a vehicle control for a defined period at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a set incubation time, stop the reaction (e.g., by adding a strong acid).

-

Quantification: Measure the amount of prostaglandin (e.g., PGE₂) produced in each well using a suitable detection method like ELISA.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its established role as a versatile synthetic intermediate, particularly for compounds with anti-inflammatory and analgesic potential, underscores its importance. This guide provides the core technical data and representative experimental frameworks to aid researchers in their work with this valuable molecule. Further investigation into the specific biological mechanisms of this compound and its derivatives will continue to be a promising area of research.

References

- 1. This compound | 2243-42-7 | Benchchem [benchchem.com]

- 2. Synthesis and analgesic activity of this compound and N-phenylanthranilic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and analgesic activity of this compound and N-phenylanthranilic acid hydrazides. | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of 2-Phenoxybenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Phenoxybenzoic acid (CAS No. 2243-42-7), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

This compound is a white crystalline solid with the chemical formula C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol .[2] It is characterized by a phenoxy group positioned ortho to the carboxylic acid function on a benzoic acid scaffold.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds.

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid Proton | ~11.0 | Singlet | 1H |

| Aromatic Protons | 8.13 | Multiplet | 1H |

| Aromatic Protons | 7.47 | Multiplet | 2H |

| Aromatic Protons | 7.38 | Multiplet | 2H |

| Aromatic Protons | 7.19 | Multiplet | 2H |

| Aromatic Protons | 7.06 | Multiplet | 1H |

| Aromatic Protons | 6.89 | Multiplet | 1H |

Table 1: ¹H NMR Spectroscopic Data for this compound.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Assignment | Chemical Shift (ppm) |

| Carbonyl Carbon | 160-170 |

| Aromatic Carbons | 115-160 |

Table 2: ¹³C NMR Spectroscopic Data for this compound. (Note: Specific peak assignments require further detailed analysis and comparison with predicted spectra).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of solid this compound was obtained using a KBr wafer.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3300-2500 | O-H stretch (Carboxylic Acid) | Broad |

| 3100-3000 | C-H stretch (Aromatic) | Medium |

| 1700-1680 | C=O stretch (Carboxylic Acid) | Strong |

| 1600-1450 | C=C stretch (Aromatic) | Medium-Strong |

| 1320-1210 | C-O stretch (Carboxylic Acid & Ether) | Strong |

| 960-900 | O-H bend (Carboxylic Acid) | Medium |

Table 3: IR Spectroscopic Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented was obtained via electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 214 | 48.6 | [M]⁺ (Molecular Ion) |

| 197 | 5.7 | [M - OH]⁺ |

| 121 | 100.0 | [C₇H₅O₂]⁺ |

| 93 | 6.7 | [C₆H₅O]⁺ |

| 77 | 6.1 | [C₆H₅]⁺ |

Table 4: Mass Spectrometry Data for this compound.[3]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

Data Acquisition: For ¹H NMR, a standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of finely ground this compound (1-2 mg) was intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: A background spectrum of a blank KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was acquired over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction: A small amount of this compound was introduced into the mass spectrometer via a direct insertion probe or by gas chromatography if derivatized.

Instrumentation: An electron ionization (EI) mass spectrometer was used.

Data Acquisition: The sample was ionized using a standard electron energy of 70 eV. The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer and detected. The mass spectrum was recorded over a suitable m/z range.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

References

- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. This compound | C13H10O3 | CID 75237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(2243-42-7) 1H NMR [m.chemicalbook.com]

2-Phenoxybenzoic Acid: A Technical Guide on its Biological Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Phenoxybenzoic acid is a versatile aromatic carboxylic acid that serves as a crucial scaffold in medicinal chemistry. While extensively utilized as a precursor for the synthesis of a variety of bioactive molecules, including anti-inflammatory and anticonvulsant agents, its intrinsic biological mechanism of action is not extensively documented in publicly available literature. This guide consolidates the current understanding, drawing from studies on its derivatives and structurally related compounds, to propose and explore its most probable biological targets and signaling pathways. The primary hypothesized mechanisms of action for this compound and its derivatives are the inhibition of cyclooxygenase (COX) enzymes and the modulation of peroxisome proliferator-activated receptor-gamma (PPARγ). This document provides a comprehensive overview of these potential mechanisms, supported by available data, detailed experimental protocols for further investigation, and visual representations of the relevant biological pathways.

Introduction to this compound

This compound (2-PBA) is an organic compound with the chemical formula C₁₃H₁₀O₃. Structurally, it consists of a benzoic acid molecule substituted with a phenoxy group at the ortho (2-position) of the carboxyl group. This arrangement provides a flexible ether linkage, which is a key feature in its chemical reactivity and its utility as a building block in drug design.[1]

Beyond its role as a synthetic intermediate, 2-PBA is also recognized for its application as an internal standard in analytical methods, particularly for the quantification of pyrethroid insecticide metabolites in biological and environmental samples.[2][3]

Hypothesized Mechanisms of Action in Biological Systems

Direct experimental evidence detailing the specific molecular targets and signaling pathways of this compound is limited. However, based on the pharmacological activities of its derivatives and structurally analogous compounds, two primary mechanisms of action can be postulated: inhibition of cyclooxygenase (COX) enzymes and agonism of the peroxisome proliferator-activated receptor-gamma (PPARγ).

Cyclooxygenase (COX) Inhibition

The structural similarity of this compound to non-steroidal anti-inflammatory drugs (NSAIDs), many of which are carboxylic acids, suggests its potential to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[4][5]

Derivatives of this compound, such as its hydrazides, have demonstrated significant analgesic and anti-inflammatory activities in preclinical models.[1][6][7] These effects are characteristic of compounds that interfere with the prostaglandin (B15479496) synthesis pathway. Furthermore, a structurally related derivative of salicylic (B10762653) acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been shown to reduce the concentration of prostaglandin E2 (PGE2) and the expression of COX-2 in a lipopolysaccharide (LPS)-induced mouse model of inflammation. This provides strong indirect evidence that the this compound scaffold may possess COX-inhibitory properties.

Signaling Pathway: COX Inhibition

Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in the regulation of adipogenesis, glucose metabolism, and inflammation.[8] Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes.

Structurally similar compounds to this compound, specifically 2-alkoxydihydrocinnamates which also feature a phenoxy group, have been identified as potent and selective PPARγ agonists.[9] These compounds have shown efficacy in normalizing glucose and reducing plasma triglycerides in animal models of type 2 diabetes. This suggests that the phenoxybenzoic acid moiety could potentially serve as a pharmacophore for PPARγ activation. Activation of PPARγ can lead to anti-inflammatory effects through the transrepression of pro-inflammatory genes.

Signaling Pathway: PPARγ Agonism

Benzodiazepine (B76468) Receptor Modulation

Derivatives of this compound have been synthesized and investigated for their anticonvulsant properties, with some compounds demonstrating activity as benzodiazepine receptor agonists.[1] The benzodiazepine receptor is a site on the GABA-A receptor complex, which is the primary inhibitory neurotransmitter system in the central nervous system. Agonism at this site enhances the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. While this activity has been observed in derivatives, it is plausible that the this compound scaffold contributes to the binding at this receptor.

Quantitative Data for this compound Derivatives

Direct quantitative data for the biological activity of this compound is scarce. The following table summarizes available data for some of its derivatives.

| Compound Class | Specific Derivative | Assay | Target | Activity (IC₅₀/EC₅₀) | Reference |

| Hydrazide Derivatives | Various synthesized hydrazides | Acetic acid-induced writhing (in vivo) | Analgesia (Peripheral) | More potent than mefenamic acid and diclofenac (B195802) sodium | [1] |

| Salicylic Acid Derivative | 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced PGE2 production (in vivo) | COX-2 (indirect) | Significant reduction in PGE2 | This study provides qualitative rather than quantitative IC50 data. |

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers wishing to investigate the biological activities of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits.

Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Known COX inhibitors for positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the diluted this compound or control inhibitor to the respective wells. Include wells with solvent only as a negative control (100% activity).

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately add the colorimetric or fluorometric probe.

-

Measure the absorbance or fluorescence at the appropriate wavelength over a set period. The rate of change is proportional to the COX activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

PPARγ Ligand Binding Assay (Fluorescence Polarization)

This protocol is based on a homogeneous fluorescence polarization assay.[10]

Objective: To determine the binding affinity (Ki) of this compound for the PPARγ ligand-binding domain (LBD).

Materials:

-

Purified human PPARγ-LBD

-

Fluorescently labeled PPARγ ligand (tracer)

-

Assay buffer

-

Test compound (this compound) dissolved in DMSO

-

Known PPARγ agonist (e.g., Rosiglitazone) as a positive control

-

Black, low-binding 384-well microplate

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In the microplate, add the assay buffer, the fluorescent tracer at a fixed concentration, and the PPARγ-LBD.

-

Add the diluted this compound or control agonist to the respective wells.

-

Include control wells for minimum polarization (tracer only) and maximum polarization (tracer + PPARγ-LBD).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.

-

Measure the fluorescence polarization of each well using the plate reader.

-

The data (in millipolarization units, mP) is plotted against the logarithm of the this compound concentration.

-

Fit the data to a competitive binding curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the tracer and Kd is its dissociation constant.

Benzodiazepine Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay using a radiolabeled ligand.[3][8]

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine receptor.

Materials:

-

Rat brain membranes (source of GABA-A receptors)

-

Radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent

-

Unlabeled benzodiazepine (e.g., Diazepam) for determining non-specific binding

-

Glass fiber filters

-

Cell harvester

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Prepare a serial dilution of this compound.

-

In reaction tubes, add the assay buffer, rat brain membranes, and the radiolabeled ligand at a concentration near its Kd.

-

Add the diluted this compound to the test tubes.

-

For total binding, add only the buffer, membranes, and radioligand.

-

For non-specific binding, add a high concentration of the unlabeled benzodiazepine in addition to the buffer, membranes, and radioligand.

-

Incubate the tubes at a specified temperature (e.g., 4°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding.

-

Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the inhibitor concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Experimental and logical Workflows

The following diagram illustrates a general workflow for the initial assessment of the biological activity of a compound like this compound.

Conclusion and Future Directions

This compound is a compound of significant interest in medicinal chemistry, primarily as a scaffold for the development of new therapeutic agents. While direct evidence for its own biological mechanism of action is limited, a strong case can be made for its potential to act as a COX inhibitor and a PPARγ agonist, based on the activities of its derivatives and structurally related molecules.

Future research should focus on directly evaluating the activity of this compound in a panel of in vitro assays, including those for COX-1/COX-2 inhibition and PPARγ binding and activation, to definitively elucidate its primary biological targets. Such studies would provide valuable insights into the intrinsic pharmacology of this important chemical entity and could guide the rational design of novel drugs with improved efficacy and safety profiles.

References

- 1. Acetic Acid Induced Writhing Test [bio-protocol.org]

- 2. COX Assay [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 5. 2.6. Acetic acid-induced writhing test [bio-protocol.org]

- 6. An approach for assaying benzodiazepine receptor binding with radioiodinated ligand: 125I-labeled diazepam derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and analgesic activity of this compound and N-phenylanthranilic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 2-Phenoxybenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-phenoxybenzoic acid represent a versatile class of compounds exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential as therapeutic agents. Key activities, including anticancer, anti-inflammatory, and antimicrobial effects, are discussed in detail. This document summarizes quantitative data from various studies, outlines detailed experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a precursor for a variety of biologically active molecules. Its unique conformational flexibility, imparted by the ether linkage, allows for diverse interactions with biological targets.[1] This has led to the exploration of its derivatives for a range of therapeutic applications, including as anti-inflammatory agents, anticonvulsants, and anticancer therapeutics.[1] This guide will delve into the significant biological activities reported for this class of compounds, presenting key data and methodologies to support ongoing research efforts.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its derivatives is the Ullmann condensation. This reaction typically involves the coupling of a substituted 2-chlorobenzoic acid with a phenol (B47542) derivative in the presence of a copper catalyst and a base.[1] Microwave-assisted synthesis has been shown to improve reaction times and yields.[1] Further modifications of the carboxylic acid group can lead to the formation of esters, amides, hydrazides, and other derivatives with diverse biological properties.

Biological Activities

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[1] Studies have shown that certain derivatives exhibit cytotoxicity against various cancer cell lines.

One study reported that N-phenylbenzamide derivatives containing an imidazole (B134444) moiety displayed cytotoxic activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some derivatives showing IC50 values in the low micromolar range.[2] Another study on hydrazide-hydrazones of 2,4-dihydroxybenzoic acid also reported potent inhibition of cancer cell proliferation, with one derivative exhibiting an IC50 value of 0.77 µM against the LN-229 glioblastoma cell line.[3]

While not exclusively this compound derivatives, these examples highlight the potential of the broader benzamide (B126) and benzoic acid hydrazide classes of compounds in cancer therapy.

Table 1: Anticancer Activity of Selected Benzoic Acid Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazole-based N-phenylbenzamides | 4f (with fluorine substitution) | A549 (Lung) | 7.5 | [2] |

| HeLa (Cervical) | 9.3 | [2] | ||

| MCF-7 (Breast) | 8.9 | [2] | ||

| Hydrazide-hydrazones of 2,4-dihydroxybenzoic acid | 21 (N'-[(4-nitrophenyl)methylidene]) | LN-229 (Glioblastoma) | 0.77 | [3] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are a significant area of investigation. A key mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[4][5]

A study on a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivatives, which share some structural similarities with this compound derivatives, demonstrated potent COX-2 inhibition with IC50 values in the sub-micromolar range.[5]

Table 2: Anti-inflammatory Activity of Selected Carboxylic Acid Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| FM4 | 1.89 | 0.74 | 2.55 | [5] |

| FM10 | 1.76 | 0.69 | 2.55 | [5] |

| FM12 | 0.43 | 0.18 | 2.39 | [5] |

Antimicrobial Activity

Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Thioureides of 2-(4-methylphenoxymethyl)benzoic acid, a closely related scaffold, have shown promising activity against a range of bacterial and fungal pathogens.[6]

Table 3: Antimicrobial Activity of 2-(4-methylphenoxymethyl)benzoic Acid Thioureides

| Compound | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |

| Derivative 1 | 250 | 62.5 | 31.25 |

| Derivative 2 | 125 | 31.25 | 15.6 |

| Derivative 3 | 62.5 | 15.6 | 15.6 |

| Derivative 4 | 31.25 | 15.6 | 15.6 |

Note: Data extracted from a study on 2-(4-methylphenoxymethyl)benzoic acid derivatives, which are structurally similar to this compound derivatives.[6]

Antiplasmodial Activity

A series of 2-phenoxybenzamides have been investigated for their activity against the malaria parasite, Plasmodium falciparum. Several derivatives showed potent antiplasmodial activity with sub-micromolar IC50 values.[7]

Table 4: Antiplasmodial Activity of 2-Phenoxybenzamide Derivatives

| Compound | P. falciparum NF54 IC50 (µM) | L-6 Cells (Cytotoxicity) IC50 (µM) | Selectivity Index | Reference |

| 37 | 0.2690 | 124.0 | 461.0 | [7] |

| 39 | 0.5795 | 99.62 | 171.8 | [7] |

| 19 | 0.6172 | 190.3 | 308.3 | [7] |

| 56 | 0.6593 | 185.0 | 280.6 | [7] |

Mechanisms of Action and Signaling Pathways

The biological effects of this compound derivatives are mediated through various cellular signaling pathways. In cancer, these compounds have been shown to induce apoptosis and cause cell cycle arrest, particularly at the G2/M phase.[1]

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or cancerous cells. Some this compound derivatives have been found to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1]

Caption: Simplified diagram of the extrinsic and intrinsic apoptosis pathways.

Cell Cycle Arrest

By interfering with the cell cycle, this compound derivatives can halt the proliferation of cancer cells. Arrest at the G2/M checkpoint is a common mechanism, preventing cells from entering mitosis.[1]

Caption: The G2/M DNA damage checkpoint signaling pathway.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth.

-

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

-

Inoculation: Add the inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth.

-

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

-

Principle: Subplantar injection of carrageenan induces a local, acute, and reproducible inflammatory response characterized by edema.

-

Procedure:

-

Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound orally or intraperitoneally.

-

Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Conclusion and Future Directions

Derivatives of this compound have consistently demonstrated a remarkable range of biological activities, positioning them as a highly promising scaffold for the development of new therapeutic agents. The data presented in this guide highlight their potential in oncology, inflammation, and infectious diseases. The provided experimental protocols offer a foundation for the standardized evaluation of new derivatives, while the visualized signaling pathways provide insights into their mechanisms of action.

Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, guided by structure-activity relationship studies. Further elucidation of their molecular targets and signaling pathways will be crucial for their clinical translation. The continued exploration of this versatile chemical scaffold holds significant promise for addressing unmet medical needs.

References

- 1. This compound | 2243-42-7 | Benchchem [benchchem.com]

- 2. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]

- 5. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Environmental Fate and Degradation of 2-Phenoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxybenzoic acid (2-PBA) is a chemical intermediate used in the synthesis of various compounds. As with many industrial chemicals, understanding its environmental fate and degradation is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current knowledge on the environmental persistence, transformation, and ultimate fate of this compound. The document covers its physical and chemical properties, biotic and abiotic degradation pathways, and soil sorption characteristics. Detailed experimental methodologies and quantitative data are presented to support further research and risk assessment. Due to the limited availability of data specifically for this compound, information from closely related compounds, particularly its isomer 3-phenoxybenzoic acid, is included for comparative purposes where relevant and is explicitly noted.

Substance Identification and Physical-Chemical Properties

This compound, also known as o-phenoxybenzoic acid, is an aromatic carboxylic acid. Its chemical structure consists of a benzoic acid molecule with a phenoxy group substituted at the ortho (2-) position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | o-Phenoxybenzoic acid, 2-Carboxydiphenyl ether | |

| CAS Number | 2243-42-7 | [1] |

| Molecular Formula | C₁₃H₁₀O₃ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Appearance | White to pale cream crystalline powder | [2] |

| Melting Point | 109.0 - 115.0 °C | [2] |

| Water Solubility | Sparingly soluble | [3] |

| pKa | 3.53 (at 25°C) | [3] |

Environmental Fate and Degradation

The environmental fate of a chemical is governed by a combination of transport and transformation processes. For this compound, these include biodegradation, abiotic degradation (hydrolysis and photolysis), and sorption to soil and sediment.

Biotic Degradation

The primary mechanism for the environmental degradation of this compound appears to be microbial metabolism.

A key microorganism identified as capable of degrading 2-PBA is the bacterium Sphingobium phenoxybenzoativorans strain SC_3, which was isolated from pesticide-contaminated soil.[4] This strain has been shown to be capable of mineralizing this compound.[4] One source indicates that Sphingobium phenoxybenzoativorans can completely mineralize 2-PBA within five days of incubation, highlighting its potential for bioremediation of environments contaminated with phenoxy compounds.[2]

While specific kinetic data for the degradation of 2-PBA by this strain is limited, studies on the degradation of a structurally similar compound, diphenyl ether, by the same bacterium provide insights into the potential enzymatic pathways. The degradation of diphenyl ether is initiated by a novel ring-cleavage angular dioxygenase.[5]

It is important to note that much of the available literature on the biodegradation of phenoxybenzoic acids focuses on the 3-isomer (3-PBA), a common metabolite of pyrethroid insecticides. Numerous bacterial strains have been identified that can degrade 3-PBA, often with determined degradation rates and half-lives. For example, a Sphingomonas sp. strain SC-1 was found to degrade 300 mg/L of 3-PBA completely within 24 hours, with a half-life of 5.889 hours under optimal conditions.[6] While these findings are not directly applicable to 2-PBA, they suggest that the phenoxybenzoic acid structure is susceptible to microbial attack.

Experimental Protocol: Biodegradation of this compound by Sphingobium phenoxybenzoativorans

The following is a generalized experimental protocol for assessing the biodegradation of this compound, based on methodologies used for studying the degradation of diphenyl ether by S. phenoxybenzoativorans SC_3.[5]

1. Bacterial Strain and Culture Conditions:

-

Strain: Sphingobium phenoxybenzoativorans SC_3.

-

Growth Medium: Luria-Bertani (LB) medium or a mineral salts medium (MSM) with this compound as the sole carbon source.

-

Temperature: 30°C.

-

Agitation: 180 rpm.

2. Biodegradation Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Inoculate MSM containing a defined concentration of this compound (e.g., 50-100 mg/L) with a pre-cultured suspension of S. phenoxybenzoativorans SC_3.

-

Incubate the cultures under the conditions specified above.

-

At regular time intervals, withdraw aliquots of the culture.

-

Separate the bacterial cells from the supernatant by centrifugation.

3. Analytical Method:

-

Analyze the concentration of this compound in the supernatant using High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Mobile Phase: A gradient of acetonitrile (B52724) and acidified water.

-

Column: C18 reverse-phase column.

-

Identify and quantify degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

4. Data Analysis:

-

Calculate the degradation rate and half-life of this compound using first-order kinetics.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the transformation of organic compounds in the environment.

Hydrolysis: There is a significant lack of experimental data on the hydrolysis of this compound. However, for the general class of phenoxy acids, the acid forms are considered to be relatively stable to hydrolysis. For instance, the hydrolysis half-life of 2,4-dichlorophenoxyacetic acid (2,4-D) in sterile, buffered aqueous solutions is estimated to be around 2 years.[7] This suggests that hydrolysis is likely a very slow degradation pathway for this compound under typical environmental pH conditions.

Photolysis: No specific studies on the photolysis of this compound were found. The photochemical behavior of its isomer, 3-phenoxybenzoic acid, has been investigated, and it was found to undergo photodegradation in aqueous solutions.[8] The applicability of these findings to this compound is uncertain and requires experimental verification.

Soil Sorption

The mobility of this compound in the terrestrial environment is influenced by its sorption to soil particles. The soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are key parameters used to predict this behavior.

No experimentally determined Kd or Koc values for this compound were found in the reviewed literature. For the broader class of phenoxy herbicides, soil organic matter and iron oxides have been identified as the most relevant sorbents.[9] Given its carboxylic acid functional group and a pKa of 3.53, the sorption of this compound is expected to be pH-dependent, with greater sorption anticipated in acidic soils where the neutral form of the molecule predominates.

Experimental Protocol: Determination of Soil Sorption Coefficient (OECD Guideline 106)

The batch equilibrium method is a standard procedure for determining the soil sorption coefficient.

1. Materials:

-

Test substance: this compound.

-

Soils: A minimum of five different soil types with varying organic carbon content, pH, and texture.

-

Solution: 0.01 M CaCl₂ solution.

2. Procedure:

-

Prepare a stock solution of this compound in the 0.01 M CaCl₂ solution.

-

Add known volumes of the stock solution to soil samples in centrifuge tubes to achieve a range of concentrations.

-

Equilibrate the soil-solution slurries by shaking for a defined period (e.g., 24 hours) at a constant temperature.

-

Separate the solid and liquid phases by centrifugation.

-

Analyze the concentration of this compound in the aqueous phase by HPLC.

3. Data Analysis:

-

Calculate the amount of this compound sorbed to the soil by difference.

-

Determine the soil-water distribution coefficient (Kd) from the slope of the linear sorption isotherm.

-

Calculate the organic carbon-normalized sorption coefficient (Koc) using the following equation: Koc = (Kd / % organic carbon) * 100

Ecotoxicological Profile

For its isomer, 3-phenoxybenzoic acid, ecotoxicological studies have been conducted due to its association with pyrethroid insecticide exposure. These studies have investigated its effects on various organisms, including aquatic invertebrates and fish. However, these data cannot be directly extrapolated to this compound due to potential differences in biological activity arising from the different substitution patterns.

Quantitative Structure-Activity Relationship (QSAR) models could be employed to predict the potential ecotoxicity of this compound in the absence of experimental data. Such models use the chemical structure to estimate toxicological endpoints.

Conclusion and Data Gaps

The environmental fate and degradation of this compound are not well-documented in publicly available literature. The primary identified degradation pathway is biodegradation by microorganisms such as Sphingobium phenoxybenzoativorans. Abiotic degradation via hydrolysis is likely to be a slow process, while its susceptibility to photolysis remains uninvestigated. Similarly, its mobility in soil, governed by sorption, has not been experimentally determined.

This technical guide highlights several critical data gaps that need to be addressed to perform a comprehensive environmental risk assessment for this compound:

-

Quantitative Biodegradation Data: Determination of degradation rates and half-lives of 2-PBA in soil and water under various environmentally relevant conditions.

-

Abiotic Degradation Studies: Experimental data on the rates of hydrolysis and photolysis.

-

Soil Sorption Coefficients: Measurement of Kd and Koc values in a range of soil types.

-

Ecotoxicological Data: Acute and chronic toxicity data for representative aquatic and terrestrial organisms.

Addressing these data gaps through further research is essential for a thorough understanding of the environmental behavior and potential risks associated with this compound.

References

- 1. Hydrolysis and photolysis of bentazone in aqueous abiotic solutions and identification of its degradation products using quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

- 3. Degradation Kinetics and Mechanism of β-Cypermethrin and 3-Phenoxybenzoic Acid by Lysinibacillus pakistanensis VF-2 in Soil Remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Photolysis of benzoic acid 2-(2,4,6-trichlorophenyl) hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sphingobium phenoxybenzoativorans sp. nov., a 2-phenoxybenzoic-acid-degrading bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Abiotic degradation of halobenzonitriles: investigation of the photolysis in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation of Diphenyl Ether in Sphingobium phenoxybenzoativorans SC_3 Is Initiated by a Novel Ring Cleavage Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of QSAR models for predicting mutagenicity: outcome of the Second Ames/QSAR international challenge project - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Applications of 2-Phenoxybenzoic Acid

Executive Summary

2-Phenoxybenzoic acid (2-PBA) is an aromatic carboxylic acid that serves as a versatile scaffold in medicinal chemistry.[1] While the parent compound has limited direct therapeutic use, its structural framework has been extensively utilized to develop a range of derivatives with significant pharmacological activities. This technical guide provides a detailed overview of the synthesis, mechanisms of action, and therapeutic potential of 2-PBA derivatives, with a focus on their applications as anti-inflammatory, analgesic, anticonvulsant, and anticancer agents. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways to support further research and development in this area.

Synthesis of this compound and Its Derivatives

The primary method for synthesizing the this compound core structure is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide (typically 2-chlorobenzoic acid) with a phenol (B47542).[1] Modern protocols often employ microwave irradiation to enhance reaction rates and improve yields.[1]

Experimental Protocol: Microwave-Assisted Ullmann Condensation

This protocol describes a general method for the synthesis of substituted this compound derivatives.

-

Reagent Preparation: In a microwave-transparent vessel, combine the substituted 2-chlorobenzoic acid (1 mmol), the corresponding phenol derivative (1.2 mmol), copper catalyst (e.g., copper(I) iodide, 10 mol%), and a base (e.g., potassium carbonate, 2 mmol).

-

Solvent: The reaction can be performed in a high-boiling polar solvent like dimethylformamide (DMF) or, for improved efficiency, under dry media conditions.[1]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-200°C) for a short duration (e.g., 10-30 minutes).[1] Power and time should be optimized for specific substrates.

-

Work-up: After cooling, acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the product.

-

Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final this compound derivative.[1]

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: Workflow for the microwave-assisted Ullmann condensation synthesis.

Therapeutic Applications

Derivatives of this compound have been investigated for several therapeutic applications, leveraging the core structure as a pharmacophore to interact with various biological targets.

Anti-inflammatory and Analgesic Activity

A significant area of investigation has been the development of 2-PBA derivatives as non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation.

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-2 enzyme metabolizes arachidonic acid into prostaglandins (B1171923) (e.g., PGE2), which are key mediators of inflammation, pain, and fever.[2][3] 2-PBA derivatives can inhibit COX-2, thereby blocking the production of these pro-inflammatory prostaglandins.

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Studies on a series of this compound hydrazides have demonstrated significant analgesic effects. While specific ED50 or IC50 values were not provided in the referenced literature, the qualitative potency was established in preclinical models.[4]

| Compound Class | Assay | Observed Potency | Reference Compound(s) | Citation(s) |

| This compound hydrazides | Acetic Acid-Induced Writhing | Significantly more potent | Mefenamic Acid, Diclofenac | [4] |

| This compound hydrazides | Formalin Test | Significantly more potent | Mefenamic Acid, Diclofenac | [4] |

-

Acetic Acid-Induced Writhing Test: This model assesses peripheral analgesic activity by measuring a chemically induced visceral pain response.[5]

-

Animal Model: Male Swiss mice (20-25 g).

-

Test Substance Administration: Administer the test compound (e.g., 2-PBA derivative) or vehicle control intraperitoneally (i.p.) or orally (p.o.) 30 minutes prior to the noxious stimulus.

-

Induction of Writhing: Inject a 0.6% solution of acetic acid (10 mL/kg) i.p. to induce a characteristic writhing response (abdominal constriction and stretching of hind limbs).[5]

-

Observation: Immediately after acetic acid injection, place the mouse in an observation chamber and count the number of writhes over a 20-minute period.

-

Analysis: Analgesic activity is quantified as the percentage reduction in the number of writhes compared to the vehicle-treated control group.

-

-

Formalin Test: This model evaluates responses to both acute (neurogenic) and tonic (inflammatory) pain.[6]

-

Animal Model: Male Swiss mice (20-25 g).

-

Test Substance Administration: Administer the test compound or vehicle control 30-60 minutes prior to formalin injection.

-

Induction of Pain: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the mouse's hind paw.[6]

-

Observation: Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).[6]

-

Analysis: A reduction in licking/biting time in either phase indicates analgesic activity. Centrally acting analgesics typically inhibit both phases, while peripherally acting agents primarily inhibit the late phase.

-

Anticonvulsant Activity

Derivatives of 2-PBA, particularly those incorporating a 1,3,4-oxadiazole (B1194373) ring, have been synthesized and evaluated as anticonvulsant agents.[7] These compounds are designed to act as agonists at the benzodiazepine (B76468) (BZD) binding site on the GABA-A receptor.

The GABA-A receptor is a ligand-gated chloride ion channel. Binding of the inhibitory neurotransmitter GABA opens the channel, leading to chloride influx and hyperpolarization of the neuron, making it less likely to fire an action potential. Benzodiazepines and their agonists bind to an allosteric site on the receptor, enhancing the effect of GABA.[8] This increases the frequency of channel opening, potentiates the inhibitory signal, and produces anticonvulsant, anxiolytic, and sedative effects.[9][10]

Caption: Mechanism of 2-PBA derivatives as benzodiazepine receptor agonists.

Anticonvulsant activity is often determined by the ability of a compound to protect against chemically or electrically induced seizures. The median effective dose (ED50) is a common metric.

| Compound Class | Derivative | Assay | ED50 (mg/kg) | Reference (ED50 mg/kg) | Citation(s) |

| 2-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazoles | 2-Amino derivative (7a) | PTZ-induced seizure | 39.21 | Diazepam (1.87) | [11] |

This model is used to identify compounds effective against absence seizures.

-

Animal Model: Male NMRI mice (20-25 g).[7]

-

Test Substance Administration: Administer the test compound, vehicle, or a positive control (e.g., Diazepam) i.p. at various doses 30-60 minutes before PTZ injection.

-

Induction of Seizures: Inject a convulsant dose of Pentylenetetrazole (PTZ) (e.g., 85-100 mg/kg, i.p.).[7]

-

Observation: Observe the animals for 30 minutes for the onset of clonic and tonic-clonic seizures and mortality.

-

Analysis: The dose of the test compound that protects 50% of the animals from PTZ-induced seizures or death is calculated as the ED50 value using probit analysis.[7]

Anticancer Activity

Recent studies have explored the potential of 2-PBA derivatives as anticancer agents. Certain derivatives have shown the ability to inhibit the proliferation of cancer cells and induce programmed cell death (apoptosis).

Apoptosis is a crucial process for eliminating damaged or cancerous cells. It can be initiated via two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway.[12] Both pathways converge on the activation of executioner caspases (e.g., Caspase-3), which orchestrate the dismantling of the cell.[13] Some phenoxy-containing compounds have been shown to induce apoptosis in cancer cell lines like HepG2 (hepatocellular carcinoma).

Caption: Intrinsic and extrinsic apoptosis pathways targeted by anticancer agents.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

| Compound Class | Cell Line | Assay | IC50 (µM) | Reference (IC50 µM) | Citation(s) |

| Phenoxyacetamide Derivative | HepG2 (Liver Cancer) | MTT Assay | 1.43 | 5-Fluorouracil (5.32) |

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12]

-

Cell Culture: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-PBA derivative) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[12]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated promising anti-inflammatory, analgesic, anticonvulsant, and anticancer activities in preclinical models. The flexibility of the ether linkage and the potential for substitution on both phenyl rings allow for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies to refine the design of derivatives with enhanced target specificity and reduced off-target effects.

-

In vivo efficacy and toxicology studies for the most potent lead compounds identified in vitro.

-

Exploration of novel therapeutic targets by expanding the diversity of chemical libraries based on the 2-PBA core.